![molecular formula C17H20N2OS2 B2929092 2-(cyclopentylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1705247-03-5](/img/structure/B2929092.png)
2-(cyclopentylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(cyclopentylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide, also known as CP-544326, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to have a high affinity for the serotonin transporter protein.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Substituted Heterocycles : The compound's reactivity has been utilized in synthesizing various substituted heterocycles, including 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones. These reactions typically involve Michael addition patterns, showcasing the compound's utility in constructing complex molecular architectures Dyachenko, Dyachenko, & Chernega, 2004.
Applications in Drug Development
- Antitumor Activity : The structural motif of the compound has been explored for its potential in antitumor drug development. Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized using similar structural frameworks have demonstrated promising inhibitory effects on different cell lines, suggesting the compound's relevance in the synthesis of antitumor agents Albratty, El-Sharkawy, & Alam, 2017.
Mechanistic Insights and Synthetic Applications
- Novel Synthetic Pathways : The compound and its derivatives have served as key intermediates in synthesizing a wide range of heterocyclic compounds. By exploiting its reactivity, researchers have developed synthetic routes to thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. Such studies provide valuable insights into the mechanisms of regioselective attacks and cyclization reactions, contributing to the field of organic synthesis Shams, Mohareb, Helal, & Mahmoud, 2010.
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(12-22-16-3-1-2-4-16)19-9-13-7-15(10-18-8-13)14-5-6-21-11-14/h5-8,10-11,16H,1-4,9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPBPWNLDXEAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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